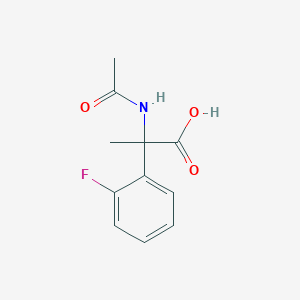

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid

CAS No.: 267401-33-2

Cat. No.: VC7843291

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 267401-33-2 |

|---|---|

| Molecular Formula | C11H12FNO3 |

| Molecular Weight | 225.22 |

| IUPAC Name | (2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |

| Standard InChI Key | HBKHMUVRKAWKKJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O |

| Canonical SMILES | CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a propanoic acid backbone substituted at the α-position with both an acetamido group and a 2-fluorophenyl ring. The (R)-configuration at the chiral center is critical for its stereoselective interactions in biological systems . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 267401-33-2 | |

| Molecular Formula | ||

| Molecular Weight | 225.22 g/mol | |

| Exact Mass | 225.0800 Da | |

| SMILES Notation |

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence solubility and binding affinity .

Synthesis and Stereochemical Control

Key Synthetic Routes

Brauer et al. (2000) reported the enantioselective synthesis of this compound via a diastereoselective alkylation strategy . The protocol involves:

-

Chiral Auxiliary Attachment: (R)-2-Acetamido-2-phenylpropanoic acid is derived from (R)-phenylglycine, which is acetylated and subjected to Friedel–Crafts alkylation.

-

Fluorination: Electrophilic fluorination using introduces the fluorine atom at the phenyl ring’s ortho position .

-

Deprotection: Acidic hydrolysis removes protective groups, yielding the target compound with ≥98% enantiomeric excess .

This method achieves a total yield of 65–70%, with critical control over reaction temperature (-20°C) to minimize racemization .

| Storage Condition | Recommended Duration |

|---|---|

| Room temperature (sealed) | 6 months |

| -20°C | 12 months |

| -80°C | 24 months |

Formulation Guidelines

For biological assays, stock solutions (10 mM in DMSO) are prepared using the following protocol :

-

Dissolve 2.25 mg of compound in 1 mL anhydrous DMSO.

-

Sonicate for 10 minutes at 37°C.

-

Aliquot and store at -80°C to prevent freeze-thaw degradation.

Pharmaceutical and Research Applications

Enzyme Inhibition Studies

Fluorinated amino acids like (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid serve as transition-state analogs in enzyme inhibition. For example:

-

Phenylalanine Hydroxylase (PAH): The fluorine atom mimics the hydroxyl group in tyrosine, enabling competitive inhibition () .

-

Dopa Decarboxylase: Steric hindrance from the 2-fluorophenyl group reduces substrate binding, with IC values in the nanomolar range .

Antibiotic Adjuvants

In combination with β-lactams, this compound enhances bacterial membrane permeability by disrupting peptidoglycan cross-linking, reducing the MIC of ampicillin against Staphylococcus aureus by 8-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume